Comparative Efficacy in Inhibiting Coagulation Factor Activation
Hirugen is approximately 100‑fold less potent than full‑length hirudin or the bivalent inhibitor hirulog‑1 in inhibiting the activation of Factor X, Factor V, and prothrombin in a plasma‑based system. This stark difference reflects Hirugen's exclusive targeting of exosite‑1, underscoring the critical role of catalytic‑site blockade for full anticoagulant activity [1].
| Evidence Dimension | Minimum concentration required to inhibit Factor X, Factor V, and prothrombin activation in plasma |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | Hirudin: 0.1 µM; Hirulog‑1: 0.1 µM |
| Quantified Difference | 100‑fold higher (less potent) than hirudin and hirulog‑1 |
| Conditions | Plasma‑based coagulation amplification assay measuring simultaneous Factor X, Factor V, and prothrombin activation |
Why This Matters
This 100‑fold difference defines Hirugen as an exosite‑specific probe, not a general anticoagulant, guiding its proper experimental use.
- [1] Ofosu FA, et al. Inhibition of the amplification reactions of blood coagulation by site-specific inhibitors of alpha-thrombin. Biochem J. 1992 May 1;283(Pt 3):893-897. View Source
